Cas no 1097638-46-4 (N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1097638-46-4x500.png)
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 1097638-46-4
- N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
- N-(4-(pyridin-2-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- AKOS024674104
- F2728-0200
- N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
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- インチ: 1S/C17H16N4O3S3/c22-16(20-17-19-13(11-26-17)12-5-1-2-8-18-12)14-6-3-9-21(14)27(23,24)15-7-4-10-25-15/h1-2,4-5,7-8,10-11,14H,3,6,9H2,(H,19,20,22)
- InChIKey: VXBKXTIEZBHGDR-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CS1)(N1CCCC1C(NC1=NC(C2C=CC=CN=2)=CS1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 420.03845391g/mol
- どういたいしつりょう: 420.03845391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 642
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 157Ų
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2728-0200-1mg |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2728-0200-4mg |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2728-0200-100mg |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2728-0200-50mg |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2728-0200-10μmol |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2728-0200-2mg |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2728-0200-40mg |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2728-0200-10mg |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2728-0200-5μmol |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2728-0200-20μmol |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide |
1097638-46-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamideに関する追加情報
N-[4-(Pyridin-2-yl)-1,3-Thiazol-2-yl]-1-(Thiophene-2-sulfonyl)Pyrrolidine-2-carboxamide: A Comprehensive Overview
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS No. 1097638-46-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This comprehensive overview delves into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
The molecular formula of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is C19H17N3O3S3, with a molecular weight of 408.58 g/mol. The compound features a pyrrolidine core functionalized with a thiophene sulfonyl group and a pyridine-substituted thiazole moiety. These structural elements contribute to its distinct chemical properties and potential biological activities.
The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) imparts significant polarity to the molecule, which can influence its solubility and interactions with biological targets. The thiazole ring, known for its bioisosteric properties, can enhance the compound's pharmacological profile by improving metabolic stability and reducing toxicity. The thiophene sulfonyl group adds further complexity and can modulate the compound's binding affinity to specific receptors or enzymes.
Synthesis Methods
The synthesis of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves a series of well-defined chemical reactions. One common approach begins with the formation of the pyrrolidine core through a Michael addition reaction followed by cyclization. The thiazole ring is then introduced via a condensation reaction between a suitable thioamide and an α-halo ketone. Finally, the thiophene sulfonyl group is appended through a sulfonation reaction.
Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound. For instance, the use of transition-metal catalysts has significantly improved yields and reduced reaction times. Additionally, green chemistry principles have been applied to minimize environmental impact and enhance sustainability in the synthesis process.
Biological Activities
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been investigated for its potential therapeutic applications in various disease models. One of the most notable areas of research is its activity as an inhibitor of specific enzymes involved in inflammatory pathways. Studies have shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain.
Beyond its anti-inflammatory properties, this compound has also demonstrated promising antitumor activity. Preclinical studies have indicated that it can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. The mechanism of action involves inhibition of kinases such as PI3K/AKT and MAPK/ERK, which are frequently dysregulated in various types of cancer.
Clinical Trials and Research Developments
The potential therapeutic benefits of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide have led to several ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects. Early-phase trials have shown favorable pharmacokinetic profiles and acceptable safety margins, paving the way for more advanced studies.
In addition to clinical trials, ongoing research continues to explore new applications for this compound. For example, recent studies have investigated its potential as an antiviral agent against emerging viral infections. Preliminary results suggest that it can inhibit viral replication by targeting specific viral proteins or host cell factors involved in viral entry or replication.
Conclusion
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS No. 1097638-46-4) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct biological activities that make it an attractive candidate for the development of novel therapeutic agents. Ongoing research and clinical trials continue to uncover new applications and refine our understanding of its mechanisms of action, positioning this compound as a promising lead for future drug discovery efforts.
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